2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Description
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS: 61076-89-9) is an imidazoline derivative with the molecular formula C₅H₁₁IN₂S and a molecular weight of 258.13 g/mol . It is a hydroiodide salt characterized by a saturated five-membered imidazoline ring substituted with a methylthio (-SCH₃) group at the 2-position. This compound serves as a versatile precursor in organic synthesis, particularly for generating 2-aminoimidazoline derivatives and fused heterocyclic systems . Its applications span medicinal chemistry, where it is used to synthesize bioactive molecules with antimicrobial, anticancer, and quorum-sensing inhibitory (QSI) properties .
Properties
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRSEUDGCFXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969912 | |
| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-11-9 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5464-11-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869 | |
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| Record name | 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthio-2-imidazoline hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of various compounds, including aurora and epidermal growth factor receptor kinase inhibitors.
Mode of Action
It is known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets to form new compounds or inhibit certain biological processes.
Biological Activity
2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 5464-11-9) is a compound featuring a five-membered imidazole ring substituted with a methylthio group and a hydroiodide counterion. This structural composition suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₄H₈N₂S·HI
- Molecular Weight : 116.18 g/mol
- Key Features :
- Imidazole ring with two nitrogen atoms.
- Methylthio group (-SCH₃) at the second carbon position.
- Hydroiodide (HI) as a counterion.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The imidazole ring is known for its role in enzyme catalysis and receptor interactions. The methylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Target Enzymes and Pathways
Research indicates that compounds with similar structures often interact with enzymes involved in metabolic pathways. For instance:
- Enzymatic Interactions : Compounds containing imidazole rings are often substrates for cytochrome P450 enzymes, which are crucial in drug metabolism.
- Cellular Signaling : The compound may influence signaling pathways by modulating the activity of kinases or phosphatases involved in cell proliferation and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Absorption : High gastrointestinal absorption indicated by a bioavailability score of 0.55.
- Distribution : Log P values suggest moderate lipophilicity, which may enhance tissue distribution.
- Metabolism : Likely metabolized by liver enzymes, although specific metabolic pathways require further investigation.
Anticancer Activity
Recent studies have explored the cytotoxic effects of related imidazole derivatives on cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds structurally similar to this compound have shown significant inhibition of cell viability in various cancer lines (e.g., HCT-116 and MCF-7). The IC₅₀ values ranged from 3.6 µM to 11 µM, indicating potent anticancer properties .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 4.5 |
| Compound C | HeLa | 5.5 |
Studies have demonstrated that these compounds induce apoptosis through:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The methylthio group in 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide may enhance its efficacy against various pathogens. Studies have shown that imidazole derivatives can disrupt microbial cell membranes, leading to cell death .
2. Anticancer Properties
Imidazole derivatives have been explored for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapies. Case studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cells by inducing apoptosis.
Agricultural Science Applications
1. Pesticidal Activity
The compound shows promise as a potential pesticide or fungicide. Its structural similarity to known agrochemicals suggests it may interact with biological systems in pests or fungi, disrupting their growth or reproduction. Preliminary studies indicate that imidazole derivatives can act as effective agents against agricultural pests.
2. Plant Growth Regulation
Research has suggested that certain imidazole compounds can function as growth regulators in plants, promoting growth under specific conditions. This application could be beneficial for enhancing crop yields and improving resistance to environmental stresses .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with enhanced properties. For example, its incorporation into polymer matrices can improve thermal stability and mechanical strength.
2. Catalysis
Imidazole derivatives are often used as catalysts in organic reactions due to their ability to stabilize transition states. The hydroiodide form may provide enhanced catalytic activity in specific reactions, making it valuable in synthetic organic chemistry .
Summary of Findings
The applications of this compound span multiple fields of research:
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against pathogens; induces apoptosis in cancer cells |
| Agricultural Science | Pesticides and plant growth regulators | Disrupts pest growth; promotes plant resilience |
| Material Science | Synthesis of novel materials and catalysis | Enhances material properties; improves reaction rates |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide are best understood through comparisons with related imidazoline derivatives. Key distinctions arise from variations in substituents, counterions, and biological activities.
Structural Analogues
Pharmacophore Relevance
Preparation Methods
Alkylation of 4,5-Dihydro-1H-Imidazole-2-Thiol
The core synthetic strategy involves alkylating 4,5-dihydro-1H-imidazole-2-thiol with methyl iodide to introduce the methylthio (-SCH₃) group. This method is adapted from patented protocols for analogous compounds.
Reaction Mechanism :
The thiol group at position 2 of the imidazole ring undergoes nucleophilic substitution with methyl iodide in a polar aprotic solvent. The general reaction is:
The hydroiodide salt forms in situ or via subsequent acidification.
Procedure :
-
Reactants :
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4,5-Dihydro-1H-imidazole-2-thiol (1 eq)
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Methyl iodide (1.2 eq)
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Solvent: Ethanol or dimethylformamide (DMF)
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-
Conditions :
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Reflux at 80°C for 4–6 hours.
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Base: Potassium carbonate (optional, to neutralize HI).
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Work-Up :
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Remove solvent under reduced pressure.
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Partition residue between methylene chloride and 10% aqueous NaHCO₃.
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Dry organic layer (Na₂SO₄) and evaporate to isolate the free base.
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Salt Formation with Hydroiodic Acid
The free base is converted to the hydroiodide salt via treatment with hydroiodic acid (HI):
Procedure :
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Dissolve the free base in anhydrous ether.
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Bubble dry hydrogen iodide gas through the solution.
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Collect precipitated hydroiodide salt via filtration.
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Recrystallize from nitromethane or ethanol for higher purity.
Critical Parameters :
-
Solvent Purity : Anhydrous conditions prevent hydrolysis.
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Gas Flow Rate : Controlled introduction of HI ensures stoichiometric salt formation.
Optimization of Reaction Parameters
Solvent Selection
Polar solvents enhance reaction kinetics by stabilizing ionic intermediates:
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 4 | 85 |
| DMF | 153 | 2 | 88 |
| Acetone | 56 | 5 | 78 |
DMF shortens reaction time due to higher polarity, but ethanol is preferred for ease of removal.
Temperature and Stoichiometry
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Temperature : Reflux conditions (70–80°C) balance reaction rate and side-product formation.
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Methyl Iodide Stoichiometry : A 20% excess (1.2 eq) ensures complete conversion of the thiol.
Purification and Isolation
Extraction and Drying
Post-reaction, the mixture is partitioned between methylene chloride and aqueous NaHCO₃ to remove unreacted HI and methyl iodide. The organic phase is dried over Na₂SO₄ before evaporation.
Recrystallization
Recrystallization from nitromethane yields colorless crystals with >95% purity.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆) :
δ 3.25 (t, 2H, CH₂), δ 3.70 (t, 2H, CH₂), δ 2.45 (s, 3H, SCH₃), δ 10.2 (s, 1H, NH). -
Elemental Analysis :
Calculated for C₄H₉IN₂S: C 19.68%, H 3.72%, N 11.48%. Found: C 19.5%, H 3.9%, N 11.3%.
Melting Point
The hydroiodide salt decomposes at 230–236°C, consistent with analogous imidazole derivatives.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time and improves yield:
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Residence Time : 30 minutes at 100°C.
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Solvent : Supercritical ethanol for enhanced mass transfer.
Waste Management
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HI Recovery : Distillation of the aqueous phase recovers HI for reuse.
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Methyl Iodide Recycling : Scrubbers capture excess methyl iodide.
Challenges and Mitigation
Side Reactions
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Over-Alkylation : Controlled stoichiometry and low temperatures minimize di-alkylation.
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Oxidation : Nitrogen atmosphere prevents thiol oxidation to disulfides.
Q & A
Basic: What are the standard synthetic routes for 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, and how is purity ensured?
Answer:
The compound is synthesized via alkylation of imidazoline-2-thione (1) with iodomethane under controlled conditions to yield this compound (2) . Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., methanol) and stoichiometric excess of iodomethane to drive the reaction to completion.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
- Characterization : Elemental analysis (C, H, N, S), mass spectrometry (MS), and nuclear magnetic resonance (NMR; H, C) confirm structural integrity .
Advanced: How can reaction yields be improved while minimizing by-products in the synthesis of this compound?
Answer:
Yield optimization involves:
- Temperature Control : Maintain 40–50°C to balance reaction rate and side-product formation.
- Catalytic Additives : Trace amounts of potassium iodide enhance alkylation efficiency .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in situ NMR to detect intermediates and adjust reaction parameters.
Contradictions in reported yields (e.g., 70–85%) may arise from variations in solvent purity or moisture content, necessitating strict anhydrous conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR confirms the methylthio group (δ 2.45–2.60 ppm) and imidazoline ring protons (δ 3.20–3.80 ppm). C NMR identifies the thiomethyl carbon (δ 14–16 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 217 (CHNSI) .
- Elemental Analysis : Deviations >0.3% indicate impurities, requiring further purification .
Advanced: How does single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives?
Answer:
SC-XRD provides precise bond lengths and angles. For example:
- The imidazoline ring exhibits planar geometry with N–C bond lengths of ~1.32 Å, confirming conjugation .
- Hydrogen bonding between the iodide ion and NH groups stabilizes the crystal lattice (e.g., N–H···I distances of 2.8–3.0 Å) .
SHELXL software is widely used for refinement, though limitations in handling disordered solvent molecules may require alternative programs like Olex2 .
Basic: What reaction mechanisms explain the compound’s reactivity in nucleophilic substitutions?
Answer:
The methylthio group (-SMe) acts as a leaving group in nucleophilic substitutions:
- S2 Mechanism : Hydrazine hydrate displaces -SMe in 2 to form 2-hydrazinyl derivatives (3) under basic conditions (pH 9–10) .
- Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-Vis) reveal rate dependence on nucleophile concentration .
Advanced: How do copper(II) complexes of this ligand compare in biological activity?
Answer:
Coordination with Cu(II) enhances bioactivity:
- Synthesis : React this compound with CuCl in ethanol to form tetra-coordinated complexes (e.g., [Cu(L)Cl]) .
- Antimicrobial Activity : Complexes show MIC values 2–4× lower than free ligands against Staphylococcus aureus (MIC = 8–16 µg/mL) due to enhanced membrane permeability .
- Mechanistic Insights : Electron paramagnetic resonance (EPR) and DFT studies suggest redox-active Cu(II) centers generate reactive oxygen species (ROS) .
Basic: How does the hydroiodide salt influence solubility compared to hydrochloride analogs?
Answer:
- Solubility : The hydroiodide salt has higher aqueous solubility (∼120 mg/mL) than the hydrochloride (∼80 mg/mL) due to iodide’s larger ionic radius and lower lattice energy .
- Stability : Hydroiodide forms are hygroscopic; storage under argon is recommended to prevent decomposition .
Advanced: What strategies address discrepancies in reported biological data for this compound?
Answer:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Control Experiments : Include reference compounds (e.g., ciprofloxacin) and cell viability controls (MTT assays) to validate cytotoxicity data .
- Batch Analysis : LC-MS monitors batch-to-batch consistency, as impurities ≥0.5% can skew bioactivity results .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C.
- Light Sensitivity : UV-Vis spectra (λ = 254 nm) track photodegradation; amber vials reduce decomposition by 60% over 30 days .
Advanced: What computational methods predict the compound’s coordination behavior with transition metals?
Answer:
- DFT Calculations : B3LYP/6-311++G(d,p) models predict optimal Cu(II) binding at the imidazoline nitrogen and sulfur sites (ΔG = −45 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand flexibility in aqueous solutions to assess binding kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
